H-D-Chg-OH.HCl

Description

The exact mass of the compound (R)-2-amino-2-cyclohexylacetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712345 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-40-6 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Chg-OH.HCl (D-2-Cyclohexylglycine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-Chg-OH.HCl, chemically known as D-2-Cyclohexylglycine hydrochloride. This non-proteinogenic amino acid is a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. Its structural characteristics and ability to modulate glycine receptors make it a compound of significant interest in neuroscience and drug discovery. This document details its chemical structure, physicochemical properties, and its role in biological systems, supported by experimental data and protocols.

Chemical Identity and Structure

This compound is the hydrochloride salt of D-Cyclohexylglycine. The core structure consists of a cyclohexane ring attached to the alpha-carbon of a glycine molecule. The "D" designation indicates the stereochemistry at the chiral alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

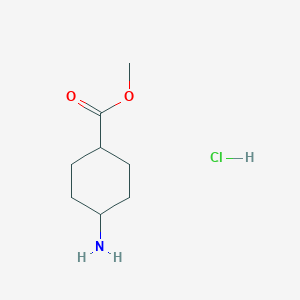

The chemical structure can be represented as:

Chemical Formula: C8H15NO2•HCl[1]

IUPAC Name: (2R)-2-amino-2-cyclohexylacetic acid hydrochloride

CAS Number: 61367-40-6[1]

Molecular Weight: 193.70 g/mol [1]

Synonyms: H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride[1]

Physicochemical Properties

A summary of the key physicochemical properties of D-2-Cyclohexylglycine and its hydrochloride salt is presented in the table below. This data is essential for its application in experimental settings, including dissolution, formulation, and in vitro and in vivo studies.

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Melting Point | >220 °C | |

| Solubility | Soluble in water | |

| Optical Rotation | [α]D = -34.5° (c=0.4 in 5N HCl) | [3] |

| pKa | 2.44 ± 0.10 (Predicted) | [3] |

Biological Activity and Mechanism of Action

D-Cyclohexylglycine is recognized for its role as a modulator of glycine receptors, which are critical components of the central nervous system.[4] Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.[5][6][7]

Glycine Receptor Modulation

Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[8][9][10] The binding of both glutamate and glycine is necessary for the activation of the NMDA receptor channel.[8] D-Cyclohexylglycine, due to its structural similarity to glycine, can interact with the glycine binding site on the NMDA receptor, thereby modulating its activity.[11] This modulation can influence synaptic plasticity, learning, and memory, and is a key area of investigation for neurological disorders.

Signaling Pathway

The activation of the glycine receptor, a pentameric ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[5][6][12] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[12] The following diagram illustrates the basic signaling pathway of the glycine receptor.

Experimental Protocols

Synthesis of D-2-Cyclohexylglycine

Objective: To synthesize D-2-Cyclohexylglycine with high enantiomeric purity.

Materials:

-

Cyclohexylglyoxylic acid

-

Ammonia or an ammonia source

-

Chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand like DuPhos)

-

Hydrogen gas

-

Solvent (e.g., Methanol)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Imine Formation: React cyclohexylglyoxylic acid with an ammonia source in a suitable solvent to form the corresponding imine.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the imine intermediate in methanol. Add the chiral rhodium catalyst.

-

Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Depressurize the reactor and remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization to yield D-2-Cyclohexylglycine.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified D-2-Cyclohexylglycine in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Note: This is a generalized protocol and would require optimization of catalyst, solvent, temperature, and pressure for optimal yield and enantioselectivity.

Glycine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of D-2-Cyclohexylglycine for the glycine binding site of the NMDA receptor.

Objective: To quantify the binding affinity (Ki) of D-2-Cyclohexylglycine to the glycine receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-Glycine (radioligand)

-

D-2-Cyclohexylglycine (test compound)

-

Strychnine (to block strychnine-sensitive glycine receptors)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices using standard centrifugation techniques.

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Reaction Mixture: In microcentrifuge tubes, combine the rat cortical membranes, a fixed concentration of [³H]-Glycine, and varying concentrations of D-2-Cyclohexylglycine. Include a tube for total binding (no competitor) and non-specific binding (excess cold glycine). Add strychnine to all tubes to ensure binding is specific to the NMDA receptor glycine site.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of D-2-Cyclohexylglycine. Perform a non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research:

-

Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for neurological and psychiatric disorders.[2]

-

Neuroscience Research: As a glycine receptor modulator, it is used to study the function of NMDA receptors in synaptic transmission and plasticity.

-

Peptide Synthesis: The incorporation of this non-natural amino acid into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.

Conclusion

This compound is a well-characterized synthetic amino acid with significant potential in neuroscience research and pharmaceutical development. Its defined chemical structure and ability to modulate a key neurotransmitter receptor make it a valuable compound for investigating complex biological processes and for the design of novel therapeutics. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Glycine receptor - Wikipedia [en.wikipedia.org]

- 6. Glycine receptor | PDF [slideshare.net]

- 7. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes. [scholars.duke.edu]

- 12. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-D-Chg-OH.HCl (D-Cyclohexylglycine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Chg-OH.HCl, also known as D-Cyclohexylglycine hydrochloride. It includes key chemical and physical properties, detailed experimental protocols for its synthesis and application in research, and an exploration of relevant biological signaling pathways.

Core Compound Information

D-Cyclohexylglycine hydrochloride is a non-proteinogenic amino acid derivative. Its hydrochloride form enhances solubility, making it suitable for various research and pharmaceutical applications.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 61367-40-6 | [1] |

| Molecular Formula | C₈H₁₅NO₂·HCl | [1] |

| Molecular Weight | 193.70 g/mol | [1] |

| Alternate Names | H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >220 °C |

Applications in Research and Drug Development

D-Cyclohexylglycine serves as a versatile building block in medicinal chemistry and a modulator of key biological targets. Its applications include:

-

Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of novel therapeutic agents, including peptide-based drugs and inhibitors of enzymes like dipeptidyl peptidase-IV (DP-IV), which is a target in the treatment of type 2 diabetes.

-

Neuroscience Research: As a glycine analogue, it is utilized in studies of the central nervous system. It is known to be a glycine receptor modulator, making it a tool for investigating neurological disorders and pain management.

-

Anticancer Drug Development: D-Cyclohexylglycine can act as a ligand in the synthesis of metal complexes, such as platinum(II) complexes, which have shown potential as anticancer agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-Cyclohexylglycine and its application in the development of platinum-based anticancer complexes, as well as a protocol for assessing glycine receptor activity.

Synthesis of D-Cyclohexylglycine

This protocol describes a general method for the synthesis of the free amino acid, which can then be converted to the hydrochloride salt.

Materials:

-

D-phenylglycine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

-

Hydrogenation autoclave

Procedure:

-

Dissolve or suspend 100 g of D-phenylglycine in a mixture of 890 ml of deionized water, 290 ml of isopropanol, and 66.7 ml of 37% hydrochloric acid.

-

Add 10 g of the Pt/Rh catalyst to the mixture.

-

Transfer the reaction mixture to a 2-liter hydrogenation autoclave.

-

Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the specific equipment and catalyst.

-

Maintain the reaction under appropriate temperature and pressure with stirring until the reaction is complete (monitor by a suitable method like TLC or HPLC).

-

After the reaction is complete, carefully depressurize the autoclave and filter the mixture to remove the catalyst.

-

Cool the reaction mixture to 0-10 °C in an ice bath to precipitate the product.

-

Collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70 °C.

-

The resulting D-cyclohexylglycine can be converted to the hydrochloride salt by standard procedures, such as dissolving in an appropriate solvent and treating with HCl gas or a solution of HCl in an organic solvent, followed by precipitation and drying.

Synthesis and Characterization of a Platinum(II) Complex with D-Cyclohexylglycine

This protocol outlines the use of D-Cyclohexylglycine (referred to as HL) as a ligand for the synthesis of a platinum(II) complex.

Materials:

-

D-Cyclohexylglycine (HL)

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonia solution or other co-ligands (e.g., 2,2'-bipyridine)

-

Solvents (e.g., water, DMF)

-

Nitric acid (for nitrate salt formation, if desired)

Procedure:

-

Synthesis of the Platinum Complex: A solution of K₂[PtCl₄] in water is treated with the desired co-ligands (e.g., ammonia) to form an intermediate complex.

-

An aqueous solution of D-Cyclohexylglycine is then added to the platinum intermediate solution.

-

The reaction mixture is stirred at a controlled temperature for a specified period to allow for the coordination of the D-Cyclohexylglycine ligand to the platinum center.

-

The resulting platinum complex may precipitate from the solution or can be isolated by solvent evaporation.

-

The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

Characterization:

-

FT-IR Spectroscopy: To confirm the coordination of the amino and carboxylate groups to the platinum ion.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): To elucidate the structure of the complex in solution.

-

Elemental Analysis (CHN): To determine the empirical formula of the synthesized complex.

-

LC-MS: To confirm the molecular weight of the complex.

Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the anticancer activity of the synthesized platinum complexes against a cancer cell line (e.g., HCT116 human colon cancer).

Materials:

-

HCT116 human colon cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized platinum complex and D-Cyclohexylglycine ligand

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare various concentrations of the platinum complex and the free ligand in the culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing the test compounds at different concentrations.

-

Incubate the plates for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Measurement of Glycine Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure glycine-evoked currents in cells expressing glycine receptors (GlyRs).

Materials:

-

Cells expressing GlyRs (e.g., HEK293 cells stably expressing a GlyR subunit)

-

Extracellular solution (e.g., 118 mM NaCl, 20 mM tetraethylammonium-Cl, 5.6 mM KCl, 2.6 mM CaCl₂, 1.2 mM MgCl₂, 5 mM HEPES, and 6 mM glucose, pH 7.4)

-

Intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2)

-

Glycine stock solution

-

D-Cyclohexylglycine hydrochloride stock solution

-

Strychnine (a GlyR inhibitor) stock solution

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

Procedure:

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber and perfuse with the extracellular solution.

-

Pull patch pipettes and fill them with the internal solution.

-

Establish a whole-cell recording configuration on a single cell.

-

Hold the cell at a holding potential of -70 mV.

-

Apply a concentration of glycine that elicits a submaximal current (e.g., EC₂₀) to establish a baseline.

-

To determine the effect of D-Cyclohexylglycine, co-apply glycine with varying concentrations of D-Cyclohexylglycine hydrochloride.

-

To confirm the action on GlyRs, test the ability of strychnine to block the currents evoked by glycine or D-Cyclohexylglycine.

-

Record the currents using the patch-clamp amplifier and analyze the data to determine the effect of D-Cyclohexylglycine on GlyR activity (e.g., potentiation or inhibition).

Signaling Pathways

While specific signaling pathways directly activated by D-Cyclohexylglycine are not extensively documented, its action as a glycine analogue and glycine receptor modulator suggests its involvement in pathways regulated by glycine.

Glycine Receptor Signaling

Glycine receptors are ligand-gated ion channels that, upon binding glycine, open to allow the influx of chloride ions. In mature neurons, this leads to hyperpolarization of the cell membrane and inhibitory neurotransmission. D-Cyclohexylglycine, as a modulator, can either enhance or inhibit this process.

Caption: Glycine receptor activation leading to neuronal inhibition.

Putative Neuroprotective Signaling Pathway (NF-κB/Hif-1α)

Glycine has been shown to exert neuroprotective effects by inhibiting inflammation. One proposed mechanism involves the suppression of the NF-κB and Hif-1α signaling pathways. As a glycine analogue, D-Cyclohexylglycine may share similar neuroprotective properties through this pathway.

Caption: Putative anti-inflammatory and neuroprotective mechanism.

Experimental Workflow for Synthesis and Evaluation of a D-Cyclohexylglycine Platinum Complex

The following diagram illustrates the logical flow from the synthesis of the D-Cyclohexylglycine ligand to the biological evaluation of its platinum complex.

Caption: Workflow for synthesis and testing of a platinum complex.

References

A Technical Guide to D-Cyclohexylglycine Hydrochloride: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Cyclohexylglycine and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant chemical processes.

Core Physical and Chemical Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt is often an intermediate in its synthesis and is utilized to enhance solubility.[3] While specific data for the isolated hydrochloride salt is limited, its properties can be inferred from the synthesis process and comparison with the free amino acid and its methyl ester hydrochloride derivative.

The data presented in the following tables has been compiled from various sources to provide a comparative overview of D-Cyclohexylglycine and its related compounds.

Table 1: Physicochemical Properties

| Property | D-Cyclohexylglycine | D-Cyclohexylglycine Hydrochloride (Calculated) | D-2-Cyclohexylglycine Methyl Ester Hydrochloride |

| CAS Number | 14328-52-0[4] | Not explicitly found | 35051-64-0[3] |

| Molecular Formula | C₈H₁₅NO₂[4] | C H₁₅NO₂·HCl | C₉H₁₇NO₂·HCl[3] |

| Molecular Weight | 157.21 g/mol [4] | 193.68 g/mol | 207.74 g/mol [3] |

| Appearance | White to off-white solid/powder[5][6] | - | Snow white or white solid/powder[3] |

| Melting Point | 256 °C[1] | - | 181 - 186 °C[3] |

| Purity | ≥98.0% (HPLC), ≥99% (Titration)[7] | - | ≥99% (HPLC)[3] |

Table 2: Solubility and Optical Properties

| Property | D-Cyclohexylglycine | D-Cyclohexylglycine Hydrochloride | D-2-Cyclohexylglycine Methyl Ester Hydrochloride |

| Solubility | Soluble in DMSO[1]. Soluble in water, with solubility increasing with pH adjustment to 3 with HCl.[8] | Expected to have enhanced water solubility. | - |

| Optical Rotation | -34.5º (c=0.4 in 5N HCl)[1] | - | [α]D20 = -19 ± 2º (c=1 in H₂O)[3] |

| [α]D20 = -36 ± 2º (c=1 in MeOH)[3] | |||

| Storage Temperature | Room Temperature, sealed in dry, dark place[1] | - | 0 - 8 °C[3] |

Synthesis and Experimental Protocols

The synthesis of D-Cyclohexylglycine often involves the hydrogenation of D-phenylglycine. The hydrochloride salt is a key intermediate in this process.

Protocol 1: Synthesis of D-Cyclohexylglycine from D-Phenylglycine

This protocol is adapted from a general procedure for the synthesis of D-cyclohexylglycine.[1]

Materials:

-

D-phenylglycine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

-

Hydrogenation autoclave

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve or suspend D-phenylglycine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid. The hydrochloric acid protonates the amino group, forming the hydrochloride salt in situ.

-

Add the Pt/Rh catalyst to the mixture.

-

Transfer the reaction mixture to a hydrogenation autoclave.

-

Pressurize the autoclave with hydrogen gas and heat to the desired temperature to initiate the hydrogenation of the phenyl ring.

-

After the reaction is complete, cool the mixture and release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains D-Cyclohexylglycine hydrochloride. To obtain the free amino acid, the solution is typically neutralized. For isolation of the hydrochloride salt, the solvent can be removed under reduced pressure.

-

The product can be further purified by recrystallization.

Workflow for Synthesis of D-Cyclohexylglycine

Caption: A simplified workflow for the synthesis of D-Cyclohexylglycine.

Biological Activity and Applications

D-Cyclohexylglycine and its derivatives are of significant interest in pharmaceutical development.

-

Pharmaceutical Intermediate: D-Cyclohexylglycine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][6]

-

DPP-IV Inhibitors: Derivatives of cyclohexylglycine have been developed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. These inhibitors are useful in the treatment of type 2 diabetes.[5]

-

Glycine Receptor Modulator: D-2-Cyclohexylglycine has been identified as a glycine receptor modulator, making it a valuable compound for neurological studies.[2][9]

-

Neurotransmitter Research: Due to its ability to modulate neurotransmitter activity, it is used in research targeting neurological disorders.[2][3]

Logical Relationship of D-Cyclohexylglycine in Drug Development

Caption: The role of D-Cyclohexylglycine in pharmaceutical research and development.

Spectral Data

A reported ¹H-NMR spectrum for D-cyclohexylglycine in D₂O/NaOD shows signals for the cyclohexyl protons between δ 1.00-1.26 and 1.53-1.75 ppm (multiplets, 11H) and the α-proton as a doublet at δ 3.02 ppm (1H).[1] The hydrochloride salt in a suitable deuterated solvent would be expected to show similar peaks for the cyclohexyl and α-protons, with a potential downfield shift due to the electron-withdrawing effect of the ammonium group. The acidic protons of the carboxylic acid and the ammonium group would be exchangeable in deuterated solvents like D₂O.

References

- 1. D-alpha-Cyclohexylglycine CAS#: 14328-52-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. hmdb.ca [hmdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

Synthesis and Purification of H-D-Chg-OH.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Cyclohexylglycine hydrochloride (H-D-Chg-OH.HCl), a valuable chiral building block in pharmaceutical research and development. The document outlines a multi-step synthetic pathway commencing from the racemic mixture, followed by enzymatic resolution and final salt formation. Detailed experimental protocols, quantitative data, and analytical characterization are presented to facilitate replication and optimization in a laboratory setting.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound is most commonly achieved through a chemoenzymatic approach. This strategy involves the initial chemical synthesis of a racemic mixture of N-acetyl-DL-cyclohexylglycine, followed by an enzymatic kinetic resolution to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired N-acetyl-D-cyclohexylglycine. Subsequent deacetylation and hydrochloride salt formation yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of N-acetyl-DL-cyclohexylglycine

This procedure involves a two-step process starting from DL-phenylglycine.

Step 1: Synthesis of DL-Cyclohexylglycine

The synthesis of DL-Cyclohexylglycine is achieved through the hydrogenation of DL-phenylglycine.[1]

-

Reaction:

-

DL-phenylglycine is dissolved in an alkaline aqueous solution (e.g., 0.75-1.00 M NaOH).

-

The solution is charged into a hydrogenation reactor with a ruthenium-based catalyst (e.g., 5% Ru/C).

-

Hydrogenation is carried out at elevated temperature (e.g., 60-80 °C) and pressure (e.g., 3.0-5.0 MPa).

-

Upon reaction completion, the catalyst is filtered off.

-

The filtrate is acidified with hydrochloric acid (e.g., 30% HCl) to precipitate the product.

-

The solid DL-cyclohexylglycine is collected by filtration, washed with water, and dried.

-

Step 2: Acetylation of DL-Cyclohexylglycine

The resulting racemic cyclohexylglycine is then acetylated.[1]

-

Reaction:

-

DL-cyclohexylglycine is dissolved in an alkaline aqueous solution (e.g., 1.0-3.0 M NaOH).

-

The solution is cooled to 0-10 °C.

-

Acetic anhydride is added dropwise while maintaining the temperature below 15 °C.

-

The reaction is stirred at low temperature for 1-2 hours and then at room temperature for 2-3 hours.

-

The solution is acidified with hydrochloric acid to precipitate the N-acetyl-DL-cyclohexylglycine.

-

The product is collected by filtration, washed with water, and dried.

-

Enzymatic Resolution of N-acetyl-DL-cyclohexylglycine

The resolution of the racemic mixture is performed using an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.[2][3][4][5]

-

Enzymatic Hydrolysis:

-

N-acetyl-DL-cyclohexylglycine is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney) is added to the solution.

-

The mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle stirring.

-

The progress of the reaction is monitored by the consumption of the L-enantiomer using chiral HPLC.

-

-

Work-up:

-

Upon completion, the enzyme is denatured and removed (e.g., by heating or pH adjustment followed by centrifugation or filtration).

-

The solution is acidified to precipitate the unreacted N-acetyl-D-cyclohexylglycine.

-

The precipitated solid is collected by filtration, washed, and dried. The filtrate contains the L-cyclohexylglycine.

-

Hydrolysis of N-acetyl-D-cyclohexylglycine

The N-acetyl group is removed from the D-enantiomer by acid hydrolysis.

-

Reaction:

-

N-acetyl-D-cyclohexylglycine is suspended in an aqueous acid solution (e.g., 3-6 M HCl).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The solution is then cooled and the solvent is removed under reduced pressure.

-

Synthesis and Purification of this compound

The final step involves the formation of the hydrochloride salt and its purification by recrystallization.

-

Salt Formation:

-

The crude D-cyclohexylglycine from the hydrolysis step is dissolved in a minimal amount of hot water or an alcohol/water mixture.

-

Concentrated hydrochloric acid is added dropwise until the pH is acidic (pH 1-2).

-

The solution is cooled slowly to induce crystallization of the hydrochloride salt.

-

-

Purification by Recrystallization:

-

The crude this compound is collected by filtration.

-

A suitable solvent system for recrystallization is selected. Common systems include ethanol/water, isopropanol/water, or acetone/water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

-

The crude product is dissolved in a minimum amount of the boiling solvent mixture.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

| Step | Parameter | Typical Value | Reference |

| DL-Cyclohexylglycine Synthesis | Yield | >95% | [1] |

| N-acetylation | Yield | >95% | [1] |

| Enzymatic Resolution | Enantiomeric Excess (e.e.) of N-acetyl-D-Chg-OH | >98% | [4] |

| Acid Hydrolysis | Yield | >90% | - |

| Final Product (this compound) | Purity (by HPLC) | ≥99.0% | [6] |

| Optical Rotation [α]D | -30° to -32° | [6] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

-

Typical Chiral HPLC Conditions:

-

Column: A chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD).[7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[7]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. Spectra are typically recorded in deuterium oxide (D₂O).

-

¹H NMR (in D₂O): The spectrum is expected to show signals corresponding to the α-proton, the cyclohexyl protons, and the exchangeable amine and carboxylic acid protons (which may be broad or not observed depending on the pD).

-

¹³C NMR (in D₂O): The spectrum should display signals for the carbonyl carbon, the α-carbon, and the distinct carbons of the cyclohexyl ring.

Note: Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.[8]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The chemoenzymatic route described offers an efficient and scalable method for producing this important chiral building block with high enantiomeric purity. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Careful optimization of each step will be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

- 1. CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google Patents [patents.google.com]

- 2. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. researchgate.net [researchgate.net]

- 5. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of D-Cyclohexylglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Cyclohexylglycine hydrochloride, a crucial building block in pharmaceutical development. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents the available experimental data for D-Cyclohexylglycine and outlines detailed, adaptable protocols for acquiring the corresponding spectra for its hydrochloride form.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for D-Cyclohexylglycine. It is important to note that this data pertains to the free amino acid, and slight variations in chemical shifts and spectral features are expected for the hydrochloride salt due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Cyclohexylglycine

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 2: Infrared (IR) Spectroscopy Data of D-Cyclohexylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch |

| ~2930, ~2850 | Strong | C-H stretch (cyclohexyl) |

| ~1650-1580 | Strong | N-H bend (amine) |

| ~1600-1550 | Strong | C=O stretch (carboxylate) |

| ~1450 | Medium | C-H bend (cyclohexyl) |

Note: This data is typical for amino acids. For the hydrochloride salt, the N-H stretching region may show broader absorption at lower frequencies due to the formation of the ammonium salt. The C=O stretch of the carboxylic acid will be prominent, typically around 1700-1730 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data of D-Cyclohexylglycine

| m/z | Relative Intensity | Assignment |

| 158.1176 | - | [M+H]⁺ (Protonated Molecule) |

| 112 | - | [M+H - COOH - H]⁺ |

| 95.1 | - | [Cyclohexyl]⁺ |

Note: This MS-MS data was obtained for the protonated molecule of D-Cyclohexylglycine. The fragmentation pattern of the hydrochloride salt under ESI-MS is expected to be very similar, primarily showing the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of D-Cyclohexylglycine hydrochloride, based on standard practices for amino acid hydrochlorides.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of D-Cyclohexylglycine hydrochloride.

Materials:

-

D-Cyclohexylglycine hydrochloride

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of D-Cyclohexylglycine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry NMR tube.

-

Gently vortex the tube to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique if the residual HDO signal is significant.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid D-Cyclohexylglycine hydrochloride to identify its functional groups.[1]

Materials:

-

D-Cyclohexylglycine hydrochloride

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of solid D-Cyclohexylglycine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the protonated molecule of D-Cyclohexylglycine hydrochloride and study its fragmentation pattern.

Materials:

-

D-Cyclohexylglycine hydrochloride

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for enhancing protonation)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of D-Cyclohexylglycine hydrochloride in a suitable solvent (e.g., 1 mg/mL in water/methanol).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and methanol or acetonitrile. A common mobile phase composition for direct infusion is 50:50 water:methanol with 0.1% formic acid.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set up the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for optimal signal intensity.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire product ion spectra at various collision energies.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the protonated molecular ion and determine its accurate mass.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as D-Cyclohexylglycine hydrochloride.

Caption: Workflow for the spectroscopic characterization of D-Cyclohexylglycine HCl.

References

Commercial Sourcing and Technical Applications of High-Purity H-D-Chg-OH.HCl: A Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. H-D-Chg-OH.HCl (D-Cyclohexylglycine hydrochloride), a non-proteinogenic amino acid, is an important building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its bulky cyclohexyl side chain can impart unique conformational constraints, enhanced metabolic stability, and altered receptor-binding properties to peptide-based therapeutics. This technical guide provides an overview of commercial suppliers of high-purity this compound, a summary of typical quality specifications, and detailed experimental protocols for its application and analysis.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a number of commercial suppliers specializing in biochemicals and reagents for research and development. The primary suppliers identified include Santa Cruz Biotechnology, ChemScene LLC (distributed through channels such as Sigma-Aldrich), and Shanghai Hanhong Biochemical Co., Ltd. While purity levels are consistently high across reputable suppliers, specific values and the extent of analytical characterization can vary. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.[1]

Below is a comparative summary of typical specifications for high-purity this compound available from commercial sources.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white powder/solid | Visual Inspection |

| Purity (by HPLC) | ≥97% to >98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Molecular Formula | C₈H₁₅NO₂·HCl | - |

| Molecular Weight | 193.67 g/mol | - |

| CAS Number | 61367-40-6 | - |

| Melting Point | >220 °C | Melting Point Apparatus |

Note: Data is compiled from publicly available information and representative Certificates of Analysis for similar products.[2][3][4] Researchers should always consult the supplier's specific documentation for the most accurate data.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and its subsequent analysis.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the Fmoc-protected version of D-Cyclohexylglycine (Fmoc-D-Chg-OH) onto a resin-bound peptide chain.

Materials:

-

Fmoc-D-Chg-OH

-

This compound (for preparation of Fmoc-D-Chg-OH, if not purchased directly)

-

Peptide synthesis resin (e.g., Rink Amide resin) with N-terminal Fmoc deprotection

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Chg-OH (3 equivalents relative to the resin substitution), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.

Caption: Workflow for the incorporation of Fmoc-D-Chg-OH in SPPS.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B (linear gradient)

-

35-40 min: 5% B (equilibration)

-

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

References

An In-Depth Technical Guide to H-D-Chg-OH.HCl: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of D-Cyclohexylglycine hydrochloride (H-D-Chg-OH.HCl). This non-proteinogenic amino acid is a valuable building block in pharmaceutical and biochemical research, particularly in the synthesis of novel peptides and as a modulator of glycine receptors. Understanding its properties and handling requirements is crucial for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

D-Cyclohexylglycine hydrochloride is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its solubility, which is a key property for its application in various experimental protocols.[2]

| Property | Value | Reference |

| Chemical Name | D-2-Cyclohexylglycine hydrochloride | |

| Synonyms | H-Cyclohexyl-D-Gly-OH·HCl, (R)-α-Aminocyclohexaneacetic acid hydrochloride | |

| CAS Number | 61367-40-6 | [3] |

| Molecular Formula | C₈H₁₅NO₂·HCl | [1] |

| Molecular Weight | 193.70 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 181 - 186 °C | [2] |

| Solubility | Soluble in water | [4] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Safety Data and Handling Precautions

The safety profile of this compound is largely influenced by its acidic nature due to the hydrochloride component. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation.

Hazard Identification

| Hazard | Description |

| GHS Pictograms | Corrosion, Irritant |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H290: May be corrosive to metals.[6][7] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6][7] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rabbit | Oral | 900 mg/kg | [8] |

| LC50 | Rat | Inhalation | 3124 ppm (1 hour) | [8][9] |

| LC50 | Mouse | Inhalation | 1108 ppm (1 hour) | [10] |

Occupational Exposure Limits

Occupational exposure limits for this compound have not been established. The limits for hydrogen chloride gas are provided as a reference for handling the compound, especially when there is a potential for dust or aerosol generation.

| Limit | Agency | Value |

| Permissible Exposure Limit (PEL) | OSHA | 5 ppm (Ceiling) |

| Recommended Exposure Limit (REL) | NIOSH | 5 ppm (Ceiling) |

| Threshold Limit Value (TLV) | ACGIH | 2 ppm (Ceiling) |

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation of dust.[11]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear a chemical-resistant suit, rubber boots, and gloves (nitrile or latex are generally appropriate, but consult the glove manufacturer's compatibility chart).

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an acid gas cartridge.[11]

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed and upright to prevent leakage.[11]

-

Store away from incompatible materials such as strong bases and oxidizing agents.

Experimental Protocols and Applications

This compound is a key building block in the synthesis of peptides and has applications in neuropharmacological research as a glycine receptor modulator.[1][11]

Solid-Phase Peptide Synthesis (SPPS)

D-Cyclohexylglycine is incorporated into peptide chains to introduce conformational constraints and modify the biological activity of the resulting peptide. The following is a generalized protocol for its use in Fmoc-based solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

-

First Amino Acid Coupling: The C-terminal amino acid, which can be this compound, is coupled to the resin. The amino group of the amino acid is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, and the carboxyl group is activated, typically with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[12]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Coupling of the Next Amino Acid: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[12]

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neuropharmacology Research: Glycine Receptor Modulation

D-Cyclohexylglycine and its derivatives are known to act as modulators of glycine receptors, which are important targets in the central nervous system for conditions such as neurological disorders and pain management.[11] While a specific detailed protocol is not available in the provided search results, a logical experimental workflow to investigate its effect on glycine receptors can be proposed.

Proposed Experimental Workflow:

-

Cell Culture: Culture a cell line that expresses the glycine receptor of interest (e.g., HEK293 cells transfected with the GlyR α1 subunit).

-

Electrophysiology: Use patch-clamp electrophysiology to measure the ion currents through the glycine receptors in response to the agonist (glycine).

-

Compound Application: Apply this compound at various concentrations to the cells before or during the application of glycine.

-

Data Acquisition: Record the changes in the glycine-evoked currents in the presence of this compound.

-

Data Analysis: Analyze the data to determine if this compound potentiates or inhibits the receptor's response to glycine and determine its potency (e.g., EC₅₀ or IC₅₀).

Conclusion

This compound is a valuable research chemical with important applications in peptide synthesis and neuropharmacology. Due to its corrosive nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. This guide provides a foundational understanding of its properties, handling, and experimental use to support its safe and effective application in research and development. Always refer to the specific Safety Data Sheet provided by the supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. westlake.com [westlake.com]

- 6. fishersci.es [fishersci.es]

- 7. health.state.mn.us [health.state.mn.us]

- 8. oakland.mi.safeschoolssds.com [oakland.mi.safeschoolssds.com]

- 9. coopernatural.com [coopernatural.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemimpex.com [chemimpex.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Heart of Modern Therapeutics: A Technical Guide to Cyclohexylglycine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylglycine, a non-proteinogenic amino acid, stands as a testament to the power of synthetic chemistry in modern drug discovery. While not found in nature, its unique structural properties have made it a valuable chiral building block for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of cyclohexylglycine and its derivatives, focusing on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation. Particular emphasis is placed on its application in the creation of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, platinum-based anticancer complexes, and N-acylhydrazone derivatives with analgesic and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to support researchers in this dynamic field.

The Synthetic Nature of Cyclohexylglycine

Extensive investigation reveals that cyclohexylglycine is a synthetic amino acid derivative, meaning it is not naturally produced by organisms.[1][2] It is classified as a non-proteinogenic amino acid, a group of amino acids that are not encoded by the standard genetic code.[3] Its significance lies in its role as a versatile synthetic intermediate in pharmaceutical chemistry, where its rigid cyclohexyl group imparts unique conformational constraints and lipophilicity to molecules, often enhancing their pharmacological properties.[2]

Therapeutic Applications and Derivatives

The incorporation of the cyclohexylglycine scaffold has led to the development of several classes of potent and selective therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Derivatives of cyclohexylglycine have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[4] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making these compounds effective for the treatment of type 2 diabetes.

Anticancer Agents

Platinum(II) complexes incorporating cyclohexylglycine as a ligand have demonstrated significant anticancer activity.[5] These complexes can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells. The cyclohexylglycine ligand can influence the complex's stability, solubility, and cellular uptake.

Analgesic and Anti-inflammatory Agents

Cyclohexyl-N-acylhydrazone derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic and anti-inflammatory activities. These compounds often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for various cyclohexylglycine derivatives from cited literature.

Table 1: In Vitro DPP-IV Inhibitory Activity of Cyclohexylglycine Derivatives

| Compound | IC50 (nM) | Reference |

| Bis-sulfonamide 15e | 2.6 | [2] |

| 2,4-difluorobenzenesulfonamide 15b | - | [2] |

| 1-naphthyl amide 16b | - | [2] |

Note: Specific IC50 values for 15b and 16b were not provided in the abstract but were described as having an "acceptable in vitro profile."

Table 2: Anticancer Activity of Platinum-Cyclohexylglycine Complexes against HCT116 Human Colon Cancer Cell Line

| Complex | IC50 (µM) after 72h | Reference |

| [Pt(NH3)2(L)]NO3 (1) | 35.51 | [5] |

| [Pt(bipy)(L)]NO3 (2) | 51.33 | [5] |

| Carboplatin (Reference) | 51.94 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Cyclohexyl-N-Acylhydrazone Derivatives

General Procedure:

-

To a solution of cyclohexanecarbohydrazide (1.0 eq) in absolute ethanol, add the corresponding aromatic or heteroaromatic aldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, partially concentrate the ethanol under reduced pressure.

-

Pour the resulting mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with n-hexane, and dry under vacuum.

-

Recrystallize the solid from ethanol to obtain the pure cyclohexyl-N-acylhydrazone.

In Vitro DPP-IV Inhibition Assay

Principle: This is a fluorometric kinetic assay that measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, releasing the fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compounds (cyclohexylglycine derivatives)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution to each well.

-

For control wells (100% activity), add 10 µL of solvent instead of the test compound. For blank wells, add Assay Buffer instead of the enzyme.

-

Incubate the plate at 37°C for 10-30 minutes.

-

Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

Test compounds (platinum-cyclohexylglycine complexes)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well clear microplate

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Principle: This is a chemical-induced pain model where the intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect of a compound is measured by the reduction in the number of writhes.[1]

Procedure:

-

Acclimatize mice for at least one hour before the experiment.

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a period of 10-20 minutes.

-

Calculate the percentage of inhibition of writhing for each test group compared to the vehicle control group.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

Principle: This is a model of acute inflammation where the subplantar injection of carrageenan induces paw edema, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume.[2]

Procedure:

-

Measure the initial paw volume of the rats using a plethysmometer.

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each test group compared to the vehicle control group at each time point.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of DPP-IV Inhibition

Caption: DPP-IV Inhibition Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

Caption: Anticancer Drug Screening Workflow.

Conclusion

Cyclohexylglycine, though a product of the laboratory rather than nature, has proven to be an invaluable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown significant promise as DPP-IV inhibitors, anticancer agents, and anti-inflammatory compounds. This guide has provided a comprehensive overview of the current state of research, including detailed experimental protocols and visual representations of key biological pathways, to aid researchers in the continued development of cyclohexylglycine-based therapeutics. The versatility of this synthetic amino acid ensures its continued importance in the future of medicinal chemistry and drug discovery.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of D-Cyclohexylglycine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Cyclohexylglycine hydrochloride, a non-proteinogenic amino acid derivative, has emerged as a critical building block in medicinal chemistry, primarily recognized for its integral role in the development of novel therapeutics. Its unique structural features, particularly the bulky cyclohexyl group, impart favorable properties to parent molecules, including enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the applications of D-Cyclohexylglycine hydrochloride, with a focus on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. This document details the underlying signaling pathways, presents key quantitative data on the potency of its derivatives, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Non-natural Amino Acids

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in drug discovery.[1] These modified residues can overcome the inherent limitations of natural peptides, such as poor stability against proteolytic degradation and limited bioavailability.[2] D-Cyclohexylglycine, with its rigid cyclohexyl side chain, serves as a valuable tool for medicinal chemists to create peptidomimetics and other bioactive compounds with improved pharmacological profiles.[3][4] The hydrochloride salt form of D-Cyclohexylglycine enhances its solubility and ease of handling in synthetic applications.

Core Application: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

A primary application of D-Cyclohexylglycine hydrochloride is in the synthesis of inhibitors targeting Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose homeostasis.[3] DPP-4 is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.

The DPP-4 Signaling Pathway

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.

Caption: DPP-4 signaling pathway and the inhibitory action of D-Cyclohexylglycine derivatives.

Quantitative Data: In Vitro Potency of D-Cyclohexylglycine Derivatives

The incorporation of D-Cyclohexylglycine and its analogues into small molecules has led to the discovery of highly potent DPP-4 inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-amino cyclohexylglycine analogues.

| Compound ID | R1 Substitution | R2 Substitution | DPP-4 IC50 (nM) | Reference |

| 15b | 2,4-difluorobenzenesulfonyl | H | 12 | |

| 15e | 2,4-difluorobenzenesulfonyl | 2,4-difluorobenzenesulfonyl | 2.6 | |

| 16b | 1-naphthoyl | H | 18 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 43-6.

Experimental Protocols

General Synthesis of a D-Cyclohexylglycine-Containing Peptidomimetic

This protocol describes a general method for the solid-phase synthesis of a peptide incorporating Fmoc-D-Cyclohexylglycine-OH.

References

- 1. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Advantage: Incorporating Non-Proteinogenic Amino Acids in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks, existing outside the canonical 20 amino acids encoded by the genetic code, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] This guide provides a comprehensive overview of the role of NPAAs in peptide synthesis, detailing their impact on pharmacokinetic and pharmacodynamic properties, and providing practical methodologies for their integration.

Expanding the Chemical Alphabet: The Impact of Non-Proteinogenic Amino Acids

The introduction of NPAAs into a peptide sequence can fundamentally alter its three-dimensional structure and biological activity.[2][3][4] By moving beyond the constraints of the 20 proteinogenic amino acids, researchers can fine-tune peptides for enhanced therapeutic efficacy. The primary advantages of incorporating NPAAs include:

-

Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in the body, leading to a short circulating half-life. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, significantly extending their duration of action.[5][6][7][8][9]

-

Improved Receptor Binding and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to more potent and selective interactions with biological targets.[5][6][10] N-methylation, for example, can alter the peptide backbone's hydrogen bonding capacity and conformational flexibility, leading to enhanced receptor affinity.[5][6][10][11][12]

-